molecular formula C10H11BrO2 B1273306 2-(3-Bromobenzyl)-1,3-dioxolane CAS No. 842123-87-9

2-(3-Bromobenzyl)-1,3-dioxolane

Cat. No.: B1273306
CAS No.: 842123-87-9
M. Wt: 243.1 g/mol
InChI Key: KCGZEZMTTSJESB-UHFFFAOYSA-N
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Description

2-(3-Bromobenzyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a 3-bromobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromobenzyl)-1,3-dioxolane typically involves the reaction of 3-bromobenzyl bromide with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal, resulting in the dioxolane ring structure.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromobenzyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The benzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic substitution: Substituted dioxolanes with various functional groups.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: 2-(3-Benzyl)-1,3-dioxolane.

Scientific Research Applications

2-(3-Bromobenzyl)-1,3-dioxolane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromobenzyl)-1,3-dioxolane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The dioxolane ring provides stability and rigidity to the molecule, influencing its reactivity and interaction with other chemical species.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromobenzyl)-1,3-dioxolane
  • 2-(2-Bromobenzyl)-1,3-dioxolane
  • 2-(3-Chlorobenzyl)-1,3-dioxolane

Uniqueness

2-(3-Bromobenzyl)-1,3-dioxolane is unique due to the position of the bromine atom on the benzyl group, which can influence its reactivity and the types of reactions it undergoes. Compared to its analogs, it may exhibit different steric and electronic properties, making it suitable for specific synthetic applications.

Properties

IUPAC Name

2-[(3-bromophenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c11-9-3-1-2-8(6-9)7-10-12-4-5-13-10/h1-3,6,10H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGZEZMTTSJESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373654
Record name 2-[(3-bromophenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842123-87-9
Record name 2-[(3-bromophenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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